Tristearin-13C3

Lipidomics LC-MS quantification Internal standard selection

Quantitative lipidomics demands internal standards that co-elute with endogenous analytes while providing unambiguous mass discrimination. Unlabeled tristearin offers no mass shift; deuterated analogs (e.g., Tristearin-d105) suffer chromatographic retention time shifts from the reverse isotope effect, compromising quantification accuracy. Tristearin-13C3 resolves both limitations: • +3 Da mass shift ensures baseline-resolved quantification with identical retention time to endogenous tristearin • ≥99 atom % 13C isotopic purity minimizes correction factor complexity in IDMS calculations • Non-exchangeable 13C label withstands alkaline hydrolysis and extraction-unlike deuterated standards-ensuring consistent mass shift across all sample preparation steps • >98% chemical purity with batch-to-batch reproducibility supports longitudinal and multi-site harmonization studies

Molecular Formula C57H110O6
Molecular Weight 894.5 g/mol
CAS No. 287100-84-9
Cat. No. B1603631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTristearin-13C3
CAS287100-84-9
Molecular FormulaC57H110O6
Molecular Weight894.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1
InChIKeyDCXXMTOCNZCJGO-FIXLHGMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tristearin-13C3 Overview


Tristearin-13C3 (Glycerol tristearate-13C3; CAS 287100-84-9) is a stable isotope-labeled triglyceride incorporating three 13C atoms specifically at the carboxyl positions of the stearoyl chains [1]. It is a solid at room temperature with a melting point of 72–75 °C, a molecular formula of C₅₄¹³C₃H₁₁₀O₆, and a molecular weight of approximately 894.46–894.57 g/mol [2]. As a 13C-labeled analog of the naturally occurring saturated triglyceride tristearin, this compound serves as an internal standard for absolute quantification in mass spectrometry-based lipidomics and metabolic tracing studies [1].

Why Tristearin-13C3 Substitutes Fail


Generic substitution with unlabeled tristearin or alternative isotope-labeled analogs is not feasible for quantitative lipidomics. Unlabeled tristearin provides no mass differentiation from endogenous analyte and cannot function as an internal standard [1]. Deuterium-labeled tristearin (e.g., Tristearin-d105, CAS 125941-88-0) introduces chromatographic retention time shifts due to the reverse isotope effect inherent to deuterium substitution, which can compromise co-elution and quantification accuracy in LC-MS workflows [2]. Furthermore, ²H-labeled compounds are susceptible to hydrogen-deuterium exchange under certain analytical conditions, whereas 13C labels are chemically inert and non-exchangeable . This fundamental difference renders 13C-labeled internal standards such as Tristearin-13C3 the preferred choice for precise absolute quantification in MS and NMR applications [2].

Tristearin-13C3 Comparative Evidence


No Retention Time Shift vs. Deuterated Analogs

Tristearin-13C3 maintains chromatographic retention time identity with unlabeled tristearin, whereas deuterium-labeled analogs exhibit retention time shifts due to the deuterium reverse isotope effect. In RP-LC conditions, ²H substitution introduces polarity differences that alter interaction with the stationary phase, causing earlier or later elution relative to the native analyte [1]. 13C labeling does not produce this shift, ensuring true co-elution [1].

Lipidomics LC-MS quantification Internal standard selection

Stable 13C Label vs. Deuterium Exchange

Unlike deuterium-labeled compounds, 13C labels are covalently integrated into the carbon backbone and are not susceptible to hydrogen-deuterium exchange under any analytical or storage conditions. Deuterium atoms located on exchangeable positions can back-exchange in protic solvents, altering the effective mass shift and compromising quantification . 13C labels remain stable indefinitely, ensuring consistent mass shift (M+3) across all experimental conditions [1].

Isotope exchange Method ruggedness Stable isotope labeling

Isotopic Purity for IDMS Quantification

Tristearin-13C3 is specified at ≥99 atom % 13C isotopic purity [1], ensuring that the M+3 signal used for quantification is not contaminated by unlabeled (M+0) species. In isotope dilution mass spectrometry (IDMS), isotopic impurity in the internal standard directly propagates to systematic quantification bias [2]. The synthesis method yields isotope abundance exceeding 99%, with chemical purity >98% confirmed by DSC [1].

Isotope dilution mass spectrometry Absolute quantification Analytical validation

M+3 Mass Shift for Spectral Separation

Tristearin-13C3 produces a mass shift of M+3 relative to unlabeled tristearin (three 12C atoms replaced by 13C) . This +3 Da shift positions the internal standard signal in a region of the mass spectrum with minimal contribution from the natural 13C isotopic envelope of endogenous tristearin (which predominantly contributes M+1 and M+2 signals). This reduces isotopic cross-talk and simplifies deconvolution algorithms [1].

Mass spectrometry Spectral separation Isotopic interference

Synthesis Reproducibility and Purity Validation

The synthesis of Tristearin-13C3 via immobilized lipase-catalyzed esterification in solvent-free medium achieved a yield of 80% with isotopic abundance exceeding 99% and chemical purity >98% as validated by FT-IR, NMR, MS, and DSC [1]. Commercial suppliers specify identical purity thresholds (>98% CP) , providing procurement confidence in lot-to-lot consistency.

Synthesis characterization Quality control Procurement specifications

Tristearin-13C3 Application Scenarios


Plasma Triacylglycerol Quantification by LC-HRMS

Tristearin-13C3 is optimally deployed as an internal standard in targeted lipidomics workflows requiring absolute quantification of saturated triacylglycerols in human plasma. The +3 Da mass shift provides clear spectral separation , while 13C labeling ensures chromatographic co-elution without the retention time shifts associated with deuterated standards [1]. Its isotopic purity (≥99 atom % 13C) minimizes correction factor complexity in IDMS calculations [2].

Clinical Reference Measurement Method Validation

In clinical laboratory method validation, particularly for reference measurement procedures (RMPs) involving GC-IDMS determination of total glycerides, Tristearin-13C3 serves as a stable internal standard. The non-exchangeable 13C label ensures consistent mass shift across all sample preparation steps, including alkaline hydrolysis and extraction . This application directly leverages the chemical inertness of 13C labels compared to deuterium .

Stearate Metabolic Tracing in Adipose Tissue

Although primarily used as an analytical internal standard, Tristearin-13C3 labeled at carboxyl positions can be employed in metabolic flux studies to trace stearate incorporation into the triacylglycerol pool. The three 13C atoms provide a distinct isotopic signature for MS detection , and the synthesis method (80% yield, >98% purity) supports reproducible procurement for longitudinal studies [1].

Cross-Laboratory Lipidomics Harmonization

When harmonizing lipid quantification methods across multiple laboratories, Tristearin-13C3 provides a consistent internal standard with batch-to-batch reproducibility supported by validated purity specifications (>98% CP) [1]. The absence of deuterium exchange liability eliminates a significant source of inter-laboratory variability, enabling more robust cross-site data comparability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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